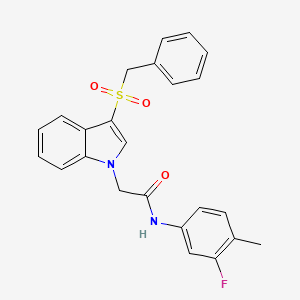![molecular formula C24H19F3N2O3S B6510811 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 878060-86-7](/img/structure/B6510811.png)
2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide (PMSI) is a small molecule drug candidate that has been used in a wide range of scientific research applications. PMSI has gained attention due to its ability to selectively target a variety of biological targets, including enzymes, receptors, and transcription factors. PMSI has been studied in both in vitro and in vivo studies, and has been found to be effective in both preclinical and clinical trials.
Mechanism of Action
2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a small molecule that binds to specific biological targets, including enzymes, receptors, and transcription factors. It has been found to inhibit the activity of these targets, resulting in the inhibition of their downstream signaling pathways. 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has also been found to modulate the expression of genes, which can lead to changes in the expression of proteins involved in various physiological processes.
Biochemical and Physiological Effects
2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can inhibit the activity of enzymes involved in signal transduction, as well as modulate the expression of genes involved in various physiological processes. In vivo studies have shown that 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can reduce inflammation, improve wound healing, and reduce the risk of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide in laboratory experiments include its high selectivity and potency, its low toxicity, and its low cost. The main limitation of using 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide in laboratory experiments is its short half-life, which can limit its use in long-term experiments.
Future Directions
For the use of 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide include the development of new drug delivery systems, the development of new therapeutic strategies for the treatment of diseases, and the development of new methods for the synthesis of 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide. Additionally, future research could focus on the development of new analogs of 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide that are more selective and potent. Finally, future research could focus on the development of new methods for the detection and quantification of 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide in biological samples.
Synthesis Methods
2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is synthesized by a two-step process that involves the reaction of 3-phenylmethanesulfonyl chloride with 1H-indol-1-yl acetamide, followed by the reaction of the resulting product with 2-(trifluoromethyl)phenyl bromide. The reaction is carried out in an aqueous solution of dichloromethane, and the product is isolated by column chromatography.
Scientific Research Applications
2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been studied in a variety of scientific research applications, including drug discovery, drug development, and drug delivery. In drug discovery, 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been used to identify novel drug targets and to screen for potential drug candidates. In drug development, 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been used to evaluate the efficacy and safety of new drug candidates. In drug delivery, 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been used to deliver drugs to specific sites in the body, as well as to modulate the release of drugs from their formulations.
properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O3S/c25-24(26,27)19-11-5-6-12-20(19)28-23(30)15-29-14-22(18-10-4-7-13-21(18)29)33(31,32)16-17-8-2-1-3-9-17/h1-14H,15-16H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNYVWDYTWVSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B6510728.png)
![methyl 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B6510736.png)
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B6510743.png)
![7-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510757.png)
![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B6510770.png)
![8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510772.png)
![1-(4-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6510774.png)
![1-(2-methoxy-5-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6510781.png)
![1-(pyridin-2-yl)-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B6510793.png)

![N-[4-(dimethylamino)phenyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510827.png)
![N-(2,6-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510829.png)
![N-(3,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510832.png)
![2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6510837.png)